1,3-Diethynylbenzene;1,4-diethynylbenzene
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Overview
Description
1,3-Diethynylbenzene and 1,4-diethynylbenzene are organic compounds that belong to the class of diethynylbenzenes These compounds consist of a benzene ring with two ethynyl groups attached at different positions 1,3-Diethynylbenzene has the ethynyl groups at the 1 and 3 positions, while 1,4-diethynylbenzene has them at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethynylbenzene and 1,4-diethynylbenzene can be synthesized through various methods. One common method involves the reaction of benzene with acetylene in the presence of a catalyst such as palladium or copper. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl groups on the benzene ring .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethynylbenzene and 1,4-diethynylbenzene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding diacetylenic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include diacetylenic acids, ethylene derivatives, and substituted benzene compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,3-Diethynylbenzene and 1,4-diethynylbenzene have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules and polymers.
Biology: They are used in the development of bioactive compounds and as probes in biochemical studies.
Medicine: Research is ongoing to explore their potential as therapeutic agents and drug delivery systems.
Industry: These compounds are used in the production of advanced materials, including conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,3-diethynylbenzene and 1,4-diethynylbenzene involves their ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo addition, substitution, and polymerization reactions, making these compounds versatile intermediates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diethynylbenzene: Similar structure but with ethynyl groups at the 1 and 2 positions.
1,3,5-Triethynylbenzene: Contains three ethynyl groups on the benzene ring.
1,4-Diethynylbenzene: Similar to 1,3-diethynylbenzene but with ethynyl groups at the 1 and 4 positions
Uniqueness
1,3-Diethynylbenzene and 1,4-diethynylbenzene are unique due to their specific substitution patterns, which influence their reactivity and applications. The position of the ethynyl groups affects the electronic properties and steric hindrance, making each compound suitable for different applications in research and industry .
Properties
CAS No. |
30523-88-7 |
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Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1,3-diethynylbenzene;1,4-diethynylbenzene |
InChI |
InChI=1S/2C10H6/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9/h2*1-2,5-8H |
InChI Key |
QPVQFZLCDHZWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#C.C#CC1=CC(=CC=C1)C#C |
Related CAS |
30523-88-7 |
Origin of Product |
United States |
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